![molecular formula C16H19N3O4S2 B12509222 4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Méthoxyphényl)pipérazin-1-ylsulfonyl]thiophène-2-carboxamide est un composé organique complexe qui présente un cycle pipérazine, un groupe méthoxyphényle et un cycle thiophène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-[4-(4-Méthoxyphényl)pipérazin-1-ylsulfonyl]thiophène-2-carboxamide implique généralement plusieurs étapes. Une voie courante comprend les étapes suivantes :
Formation du dérivé pipérazine : L’étape initiale implique la réaction de la 4-méthoxyphénylpipérazine avec un dérivé de chlorure de sulfonyle pour former l’intermédiaire sulfonylpipérazine.
Couplage avec le thiophène : L’intermédiaire sulfonylpipérazine est ensuite couplé avec un dérivé d’acide thiophène-2-carboxylique dans des conditions appropriées pour former le produit final.
Les conditions de réaction impliquent souvent l’utilisation de solvants organiques tels que le dichlorométhane ou l’acétonitrile, et de catalyseurs comme la triéthylamine ou la pyridine pour faciliter les réactions.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. Cela inclurait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
4-[4-(4-Méthoxyphényl)pipérazin-1-ylsulfonyl]thiophène-2-carboxamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle ou encore un groupe carbonyle.
Réduction : Le groupe sulfonyle peut être réduit en sulfure dans des conditions réductrices fortes.
Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes d’azote.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les alcoolates peuvent être utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe méthoxy peut donner un dérivé hydroxyle ou carbonyle, tandis que la réduction du groupe sulfonyle peut produire un sulfure.
Applications De Recherche Scientifique
4-[4-(4-Méthoxyphényl)pipérazin-1-ylsulfonyl]thiophène-2-carboxamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Ce composé peut être utilisé comme échafaudage pour le développement de nouveaux produits pharmaceutiques, en particulier ceux ciblant les troubles neurologiques en raison de la présence du cycle pipérazine.
Science des matériaux : Le cycle thiophène fait de ce composé un candidat potentiel pour une utilisation dans l’électronique organique, comme les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Études biologiques : Il peut être utilisé dans des études impliquant l’inhibition enzymatique ou la liaison aux récepteurs en raison de sa structure complexe et de ses groupes fonctionnels.
Mécanisme D'action
Le mécanisme d’action de 4-[4-(4-Méthoxyphényl)pipérazin-1-ylsulfonyl]thiophène-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle pipérazine peut interagir avec les récepteurs des neurotransmetteurs, tandis que les groupes sulfonyle et thiophène peuvent moduler l’affinité et la spécificité de liaison du composé.
Cibles moléculaires et voies
Récepteurs des neurotransmetteurs : Le cycle pipérazine peut se lier aux récepteurs de la sérotonine ou de la dopamine, influençant la neurotransmission.
Inhibition enzymatique : Le groupe sulfonyle peut agir comme un inhibiteur compétitif pour certaines enzymes, affectant les voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-[4-(4-Bromophényl)pipérazin-1-yl]thiophène-2-carboxamide : Structure similaire, mais avec un atome de brome au lieu d’un groupe méthoxy.
2-{[4-(2-Méthoxyphényl)pipérazin-1-yl]alkyl}-1H-benzo[d]imidazole : Contient un cycle benzoimidazole au lieu d’un cycle thiophène.
Unicité
4-[4-(4-Méthoxyphényl)pipérazin-1-ylsulfonyl]thiophène-2-carboxamide est unique en raison de la combinaison de ses groupes fonctionnels, qui offrent un équilibre entre les propriétés hydrophiles et hydrophobes, le rendant polyvalent pour diverses applications en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C16H19N3O4S2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-13-4-2-12(3-5-13)18-6-8-19(9-7-18)25(21,22)14-10-15(16(17)20)24-11-14/h2-5,10-11H,6-9H2,1H3,(H2,17,20) |
Clé InChI |
IARQYYFOFXXBBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CSC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)

![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)
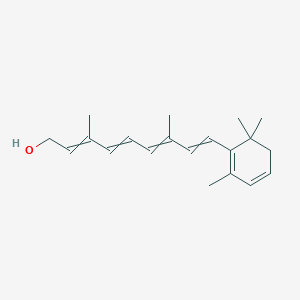
![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)
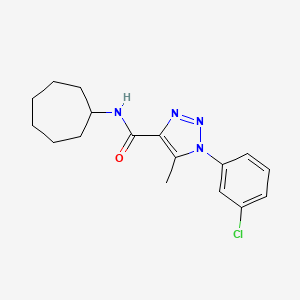
![5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane](/img/structure/B12509195.png)
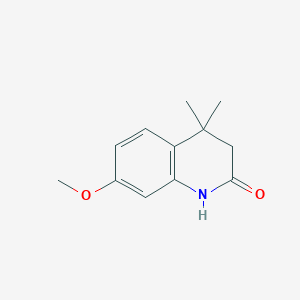

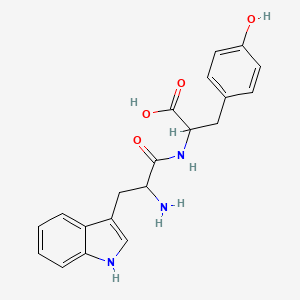
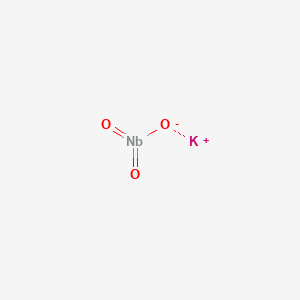
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
